(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole moieties have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets in the cell, leading to the inhibition of cell proliferation .
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets, leading to changes in cellular processes. For instance, some 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The presence of the 1,2,4-triazole ring and the 2,3-dihydro-1,4-benzodioxine moiety could potentially influence these properties . For instance, the 1,2,4-triazole ring is known to form hydrogen bonds with different targets, which could improve the compound’s pharmacokinetics .
Result of Action
The result of the compound’s action at the molecular and cellular levels is likely the inhibition of cell proliferation and the induction of apoptosis, as observed with similar compounds . This could lead to the death of cancer cells and a reduction in tumor size.
Biochemical Analysis
Biochemical Properties
Similar compounds have shown significant inhibitory activities against certain cancer cell lines . This suggests that the compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Based on the properties of similar compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is likely that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(16-11-28-14-3-1-2-4-15(14)29-16)25-9-7-24(8-10-25)17-5-6-18(23-22-17)26-13-20-12-21-26/h1-6,12-13,16H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAVHYYHEPTISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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